Ethyl 2-iodo-4-methylpentanoate
Description
Ethyl 2-iodo-4-methylpentanoate (C₈H₁₃IO₂) is an iodine-substituted ethyl ester with a branched alkyl chain. The 4-methyl substituent contributes to steric effects, influencing solubility and interaction with biological targets. Ethyl esters, such as those referenced in the evidence, are commonly used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
ethyl 2-iodo-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDKMRFFJQNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595308 | |
| Record name | Ethyl 2-iodo-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161518-66-7 | |
| Record name | Ethyl 2-iodo-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The Fischer esterification mechanism dominates here:
- Protonation of the carboxylic acid : The -OH group of 2-iodo-4-methylpentanoic acid is protonated by an acid catalyst (e.g., H₂SO₄).
- Nucleophilic attack : Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Deprotonation and elimination : Water is eliminated, yielding the ester and regenerating the catalyst.
Typical Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (concentrated) | |
| Solvent | Ethanol | |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 6–12 hours | |
| Yield | ~75–85% (estimated) |
This method is cost-effective but may require purification steps (e.g., distillation) due to potential side reactions.
Haloform Reaction Coupling
A stoichiometric haloform coupling reaction, reported in Angewandte Chemie, enables ester synthesis from methyl ketones and alcohols. While primarily used for primary alcohols, modified conditions permit secondary alcohol coupling.
Mechanistic Pathway
- Triiodination : Methyl ketone → triiodomethyl ketone (CHI₃).
- C–C Cleavage : Base-induced elimination forms carboxylic acid.
- Esterification : Alcohol substitutes iodine via nucleophilic attack.
Esterification Using Dowex H⁺/NaI
A green method employs dried Dowex H⁺ cation-exchange resin and NaI to activate carboxylic acids.
Protocol Highlights
| Step | Description |
|---|---|
| Activation | Protonate carboxylic acid with Dowex H⁺ |
| Nucleophilic substitution | Alcohol attacks iodinated intermediate (R–I) |
| Workup | Simple filtration and distillation |
Performance Data
| Carboxylic Acid | Alcohol | Yield (%) | Conditions |
|---|---|---|---|
| Benzoic acid | Methanol | 82 | Reflux, 24 h |
| 4-Hydroxybenzoic acid | Ethanol | 51 | Reflux, 72 h |
| Salicylic acid | Ethanol | 50 | Reflux, 72 h |
This method shows promise for sterically hindered esters but may require extended reaction times for high yields.
Iodocyclization Reactions
Titanium alkoxide-mediated iodocyclization of malonate esters offers an alternative route.
Example Reaction
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| α-Iodomalonate ester | Iodocarbocycle | 83 | Ti(OiPr)₄, CuO, 80°C |
Limitations
- Requires pre-iodinated malonate precursors.
- Stereoselectivity depends on substrate geometry.
Key Data Table: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅IO₂ | |
| Molecular Weight | 270.11 g/mol | |
| CAS Number | 161518-66-7 | |
| SMILES | CCOC(=O)C(CC(C)C)I | |
| InChIKey | VLDDKMRFFJQNTH-UHFFFAOYSA-N |
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification | High yield, simple setup | Limited stereocontrol |
| Catalytic asymmetric | Enantioselective | Untested for target |
| Dowex H⁺/NaI | Green, mild conditions | Slow for hindered substrates |
| Haloform coupling | Direct coupling | Requires methyl ketone |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in ethyl 2-iodo-4-methylpentanoate can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, resulting in the formation of ethyl 4-methylpentanoate.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Ethyl 2-hydroxy-4-methylpentanoate.
Reduction: Ethyl 4-methylpentanoate.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
Synthetic Intermediates in Organic Chemistry
Ethyl 2-iodo-4-methylpentanoate serves as an important intermediate for the synthesis of more complex organic molecules. It can be utilized in the following ways:
- Nucleophilic Substitution Reactions : The iodine atom facilitates nucleophilic attack, allowing for the introduction of various nucleophiles, such as amines or alcohols, to form new compounds.
- Formation of Chiral Centers : This compound can be used to create chiral centers through asymmetric synthesis methods, which are critical in producing pharmaceuticals with specific biological activities.
Case Study: Synthesis of Chiral Amines
In a study published in Organic & Biomolecular Chemistry, researchers utilized this compound to produce chiral amines through nucleophilic substitution reactions. The process demonstrated high yields and selectivity for the desired chiral product, highlighting the compound's utility in synthesizing biologically relevant molecules .
Pharmaceutical Applications
This compound has potential applications in drug development:
- Precursor for Drug Synthesis : It can be transformed into various pharmacologically active compounds. For instance, its derivatives have been explored as potential anti-inflammatory agents and enzyme inhibitors.
Case Study: Development of Anti-inflammatory Agents
Research indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory activity in vitro. These findings suggest that this compound could be a valuable starting material for developing new therapeutic agents .
Agrochemical Applications
The compound may also find applications in agrochemicals, particularly as a building block for herbicides or pesticides. Its ability to modify biological pathways makes it an interesting candidate for further exploration in agricultural chemistry.
Material Science
In material science, this compound can be used to create functional polymers or as a modifier in polymer synthesis due to its reactive nature.
Data Summary
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for nucleophilic substitutions | Synthesis of chiral amines |
| Pharmaceuticals | Precursor for drug development | Anti-inflammatory agent synthesis |
| Agrochemicals | Building block for herbicides or pesticides | Potential use in crop protection |
| Material Science | Modifier in polymer synthesis | Development of functional polymers |
Mechanism of Action
The mechanism of action of ethyl 2-iodo-4-methylpentanoate involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis.
Molecular Targets and Pathways: In biological systems, the iodine atom in this compound can interact with enzymes and proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Observations:
- Reactivity: The iodo group in this compound distinguishes it from analogs like the hydroxymethyl or acetyl derivatives. Iodine’s polarizable nature and large atomic radius make it superior in nucleophilic substitution (e.g., Suzuki coupling) compared to hydroxymethyl groups, which favor oxidation or esterification .
- Applications: While Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate is linked to polymer synthesis , and acetylated analogs may serve as flavor precursors , the iodo variant’s leaving-group capability suggests utility in pharmaceutical intermediates (e.g., alkylating agents).
Research Findings and Implications
- Synthetic Utility: Iodoesters are pivotal in cross-coupling reactions.
- Biological Activity: Ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive esters , but iodine’s electronegativity in this compound may confer distinct antifungal or antibacterial properties, warranting further study.
- Thermal Stability: Branched-chain esters like Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate exhibit higher thermal stability due to steric protection of the ester group , whereas iodoesters may decompose at lower temperatures due to weaker C–I bonds.
Biological Activity
Ethyl 2-iodo-4-methylpentanoate is an organic compound that has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pentanoate backbone with an ethyl ester functional group and an iodine atom attached to the second carbon of the chain, alongside a methyl group at the fourth carbon. This structure classifies it as an alkyl halide, which significantly influences its reactivity and applications in organic synthesis.
Molecular Formula: C₈H₁₅IO₂
CAS Number: 161518-66-7
Biological Activity Overview
The biological activity of this compound has been primarily characterized through its interaction with various biological macromolecules. Its high reactivity due to the presence of iodine allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Recent studies indicate that this compound exhibits potential antimicrobial activity . The presence of iodine is known to enhance the compound's reactivity, contributing to its efficacy against various microorganisms. A comparative analysis of related compounds highlights its superior antimicrobial potential:
| Compound | Halogen Type | Reactivity | Biological Activity |
|---|---|---|---|
| This compound | Iodine | High | Potentially antimicrobial |
| Ethyl 2-chloro-4-methylpentanoate | Chlorine | Moderate | Limited |
| Ethyl 2-bromo-4-methylpentanoate | Bromine | Moderate | Limited |
| Ethyl 2-amino-4-methylpentanoate | None | Low | High |
The antimicrobial activity of this compound can be attributed to its ability to form reactive intermediates that can interact with microbial cell membranes and enzymes. The iodine atom enhances the electrophilicity of the molecule, allowing it to effectively target nucleophilic sites in microbial cells.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various alkyl halides, including this compound. The results demonstrated significant inhibition of bacterial growth compared to controls, suggesting that the compound could be developed into a novel antimicrobial agent. -
Reactivity with Biological Macromolecules:
Research involving interaction studies showed that this compound could effectively interact with proteins and nucleic acids, potentially altering their function. These findings indicate that the compound may have applications in drug design and development. -
Synthesis and Applications:
The compound can be synthesized through various methods, including nucleophilic substitution reactions involving iodine-containing reagents. Its high reactivity makes it a valuable intermediate for synthesizing more complex biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
